

An In-depth Technical Guide to the Chemical Properties and Structure of Benzyloxytrimethylsilane

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Compound of Interest

Compound Name: *Benzyloxytrimethylsilane*

Cat. No.: *B106771*

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Abstract

Benzyloxytrimethylsilane, a versatile silyl ether, serves as a crucial reagent in organic synthesis, primarily as a protecting group for hydroxyl functionalities. Its unique combination of stability under various conditions and amenability to mild cleavage protocols makes it an invaluable tool in the synthesis of complex molecules, particularly in the realm of drug development. This technical guide provides a comprehensive overview of the chemical properties, structural features, and practical applications of **benzyloxytrimethylsilane**. Detailed experimental protocols for its synthesis, purification, and use in protection/deprotection strategies are presented, alongside a thorough analysis of its spectral characteristics.

Chemical Properties and Structure

Benzyloxytrimethylsilane, with the chemical formula $C_{10}H_{16}OSi$, is a colorless to pale yellow liquid.^[1] It is functionally a trimethylsilyl ether of benzyl alcohol.^{[2][3]} Key physicochemical properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₁₆ OSi	[2]
Molecular Weight	180.32 g/mol	[2]
IUPAC Name	trimethyl(phenylmethoxy)silane	[2]
CAS Number	14642-79-6	[2]
Boiling Point	204.6 °C at 760 mmHg	[4]
Density	0.916 g/cm ³	[4]
Appearance	Clear very pale yellow liquid	[1][4]

Molecular Structure

The structure of **benzyloxytrimethylsilane** consists of a benzyl group (C₆H₅CH₂-) linked to a trimethylsilyl group ((CH₃)₃Si-) through an oxygen atom. While experimentally determined bond lengths and angles are not readily available in the literature, computational chemistry methods can provide reliable predictions.

Awaiting specific computational data for bond lengths and angles.

Spectroscopic Data

The structural elucidation of **benzyloxytrimethylsilane** is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The proton NMR spectrum of **benzyloxytrimethylsilane** is expected to show distinct signals corresponding to the aromatic protons of the benzyl group, the benzylic methylene protons, and the protons of the trimethylsilyl group.

Predicted ¹H NMR Data:

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 7.2-7.4	Multiplet	5H	Aromatic protons (C ₆ H ₅)
~ 4.7	Singlet	2H	Benzylic protons (-CH ₂ -)
~ 0.1	Singlet	9H	Trimethylsilyl protons (-Si(CH ₃) ₃)

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (ppm)	Assignment
~ 139	Quaternary aromatic carbon (C-ipso)
~ 128.5	Aromatic carbons (C-ortho, C-meta)
~ 127.5	Aromatic carbon (C-para)
~ 65	Benzylic carbon (-CH ₂ -)
~ 0	Trimethylsilyl carbons (-Si(CH ₃) ₃)

FT-IR Spectroscopy

The FT-IR spectrum of **benzyloxytrimethylsilane** is characterized by the absence of a broad O-H stretching band (which would be present in the starting material, benzyl alcohol) and the presence of strong Si-O and Si-C stretching vibrations.

Key FT-IR Absorption Bands:

Wavenumber (cm ⁻¹)	Intensity	Assignment
3030-3090	Medium	Aromatic C-H stretch
2850-2960	Strong	Aliphatic C-H stretch (from TMS and benzyl CH ₂)
1450-1495	Medium	Aromatic C=C stretch
1250	Strong	Si-CH ₃ symmetric deformation
1050-1100	Strong	Si-O-C stretch
840, 750	Strong	Si-C stretch and CH ₃ rock

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of **benzyloxytrimethylsilane** is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns.

Expected Fragmentation Pattern:

m/z	Ion
180	[M] ⁺
165	[M - CH ₃] ⁺
91	[C ₇ H ₇] ⁺ (tropylium ion)
73	[(CH ₃) ₃ Si] ⁺

Experimental Protocols

Synthesis of Benzyloxytrimethylsilane

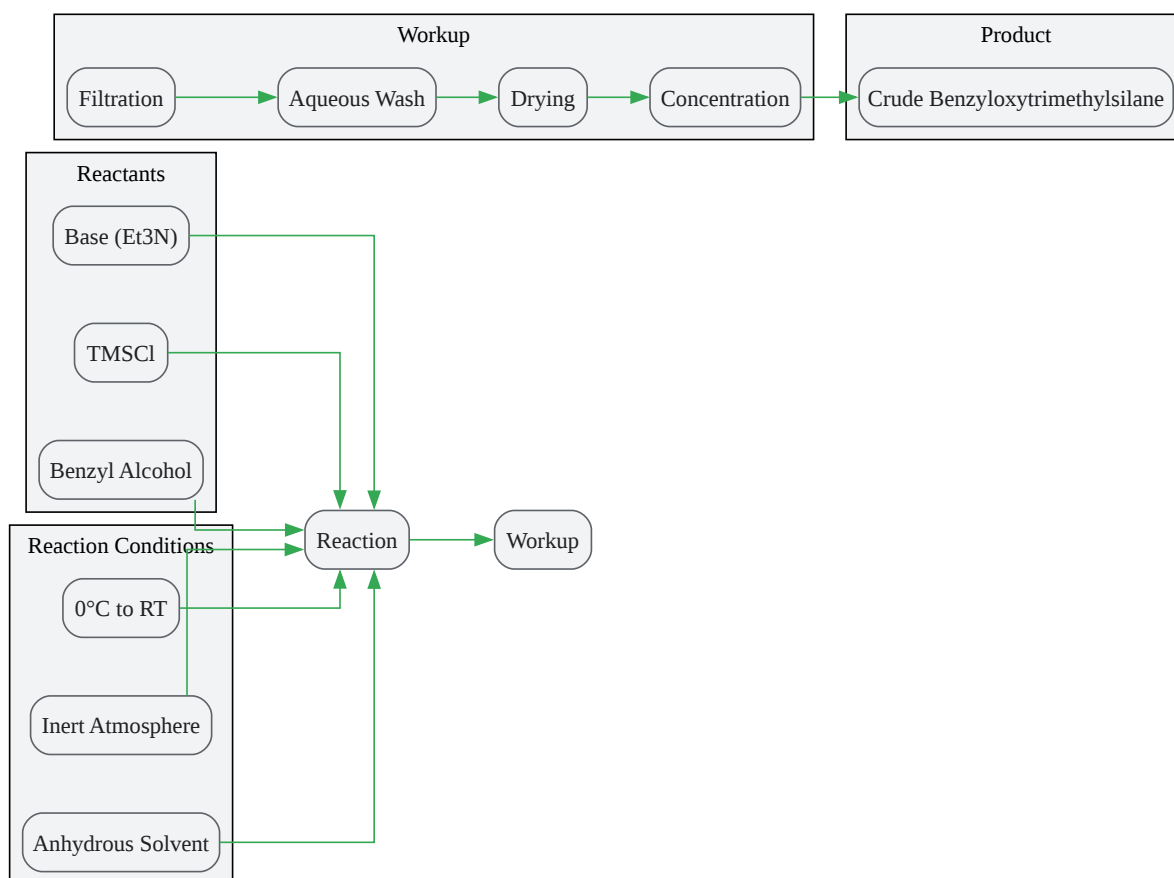
This protocol describes the synthesis of **benzyloxytrimethylsilane** from benzyl alcohol and trimethylsilyl chloride in the presence of a base.

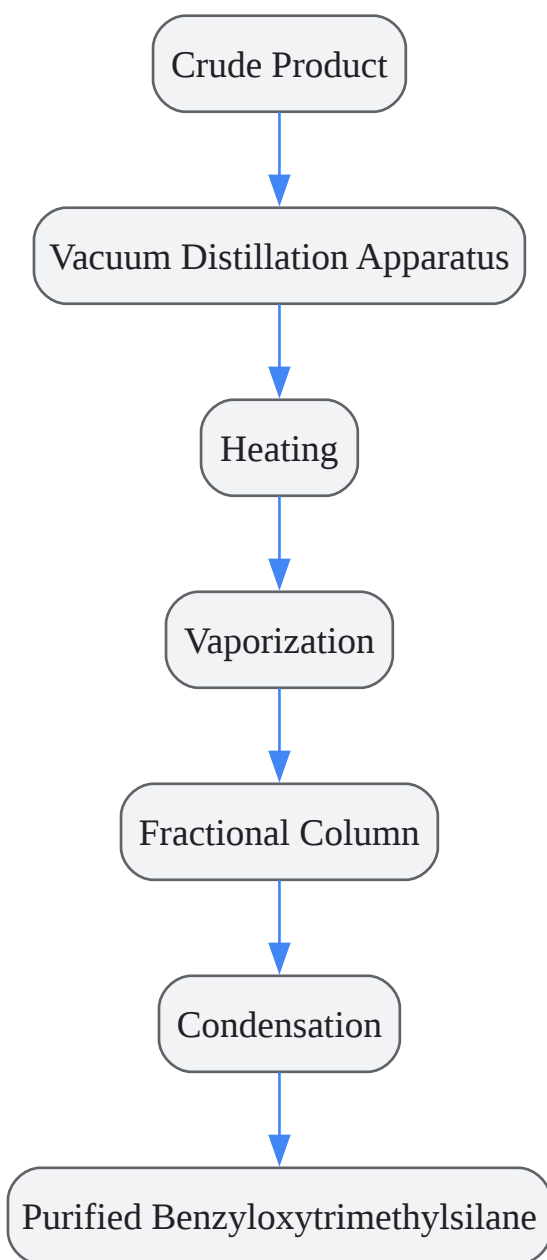
Materials:

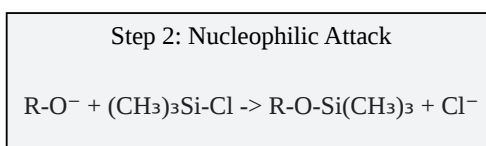
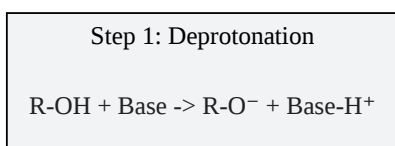
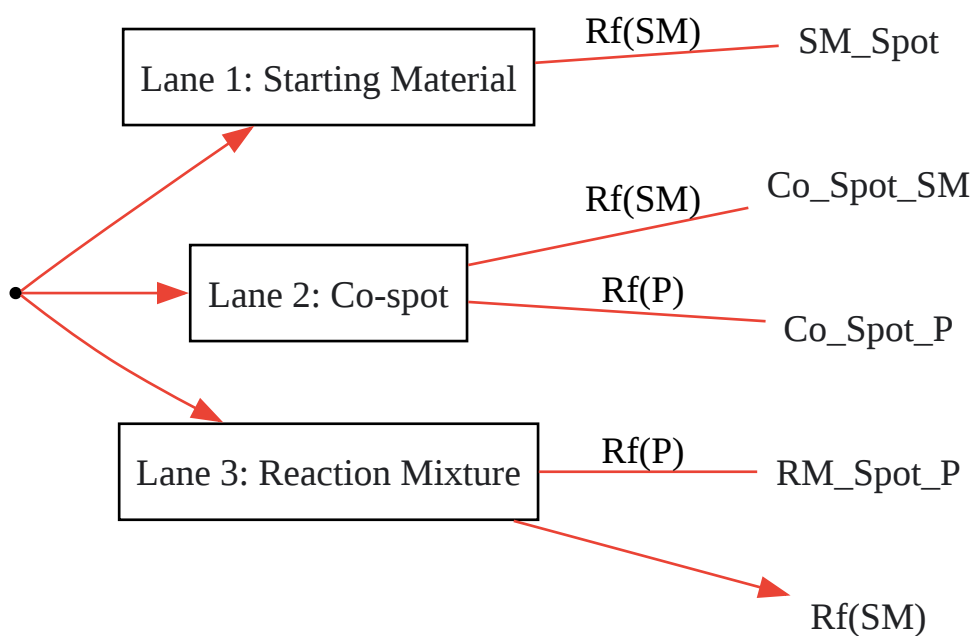
- Benzyl alcohol
- Trimethylsilyl chloride (TMSCl)
- Triethylamine (Et₃N) or Pyridine
- Anhydrous diethyl ether or dichloromethane (DCM)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- To a stirred solution of benzyl alcohol (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add trimethylsilyl chloride (1.1 equivalents) dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).^{[5][6]}
- Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt.
- Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.





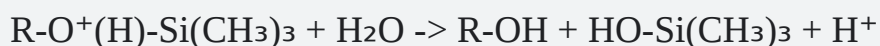
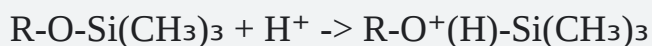


Step 1: Deprotonation

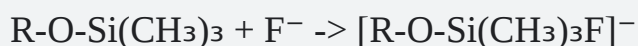


Step 2: Nucleophilic Attack

Acid-Catalyzed Deprotection



Fluoride-Mediated Deprotection



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